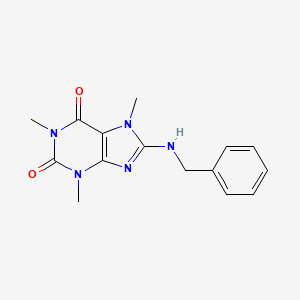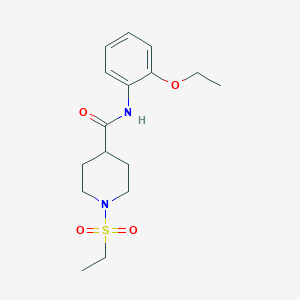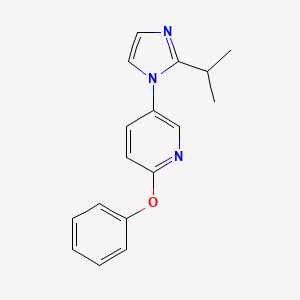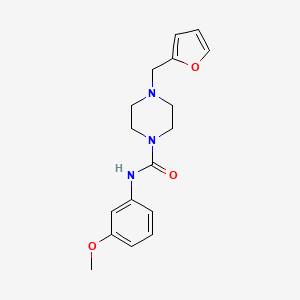
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BAMDP, is a purine derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
作用機序
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a mechanism of action that involves binding to purine receptors, specifically A1 and A2A receptors. This binding leads to the activation of intracellular signaling pathways, including the cAMP-PKA pathway, which affects various biochemical and physiological processes. This compound has also been shown to inhibit the cGAS-STING signaling pathway, which plays a role in innate immunity and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of intracellular calcium levels, the modulation of neurotransmitter release, and the inhibition of inflammatory cytokine production. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high purity and yield, its fluorescent properties, and its specificity for purine receptors. However, this compound also has limitations, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
将来の方向性
There are several future directions for the study of 8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its role in the regulation of immune responses and inflammation. Additionally, the study of this compound may lead to the development of new drugs and therapeutic approaches for various diseases.
合成法
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using various methods, including condensation reactions of 8-amino-1,3,7-trimethylxanthine with benzaldehyde, followed by oxidation with potassium permanganate. Another method involves the reaction of 8-aminoguanine with benzyl chloride, followed by cyclization with potassium carbonate. These methods have been optimized to yield high purity and yield of this compound.
科学的研究の応用
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in scientific research, including as a fluorescent probe for nucleic acids, as a ligand for purine receptors, and as an inhibitor of cGAS-STING signaling pathway. This compound has been used to study the binding affinity of purine receptors and their physiological functions. It has also been used to investigate the role of cGAS-STING signaling pathway in autoimmune diseases and cancer.
特性
IUPAC Name |
8-(benzylamino)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVXMQUYMRVXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156394 |
Source


|
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130187-58-5 |
Source


|
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130187585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-ethylphenyl)amino]carbonyl}benzamide](/img/structure/B5498470.png)
![2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5498481.png)



![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5498510.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5498526.png)
![N-[3-(1-naphthyl)propyl]methanesulfonamide](/img/structure/B5498538.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[3-(tetrahydrofuran-3-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5498547.png)
![5'-methyl-1-[2-(2-thienyl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5498558.png)
![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5498564.png)
![2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone](/img/structure/B5498572.png)
![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5498576.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)